molecular formula C19H25FN2O3 B5419418 N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide

N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide

Numéro de catalogue B5419418
Poids moléculaire: 348.4 g/mol
Clé InChI: LWCKJDTWODQXSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a promising drug candidate for the treatment of a variety of disorders, including epilepsy, addiction, and cognitive impairment.

Mécanisme D'action

N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which in turn leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission helps to reduce neuronal excitability and can lead to a reduction in seizure activity, drug-seeking behavior, and cognitive impairment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These effects include an increase in brain GABA levels, a decrease in seizure activity, a reduction in drug-seeking behavior, and an improvement in cognitive function. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide is its high potency and selectivity for GABA-AT. This makes it an attractive drug candidate for the treatment of a variety of disorders, including epilepsy, addiction, and cognitive impairment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Orientations Futures

There are a number of potential future directions for research on N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide. One area of interest is the development of more potent and selective inhibitors of GABA-AT. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Finally, there is also interest in exploring the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Méthodes De Synthèse

N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including cyclopentanone, 4-fluorobenzaldehyde, and morpholine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Applications De Recherche Scientifique

N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide has been extensively studied in preclinical models of epilepsy, addiction, and cognitive impairment. In animal models, this compound has been shown to increase brain levels of GABA, a neurotransmitter that plays a critical role in regulating neuronal activity. This increase in GABA levels has been associated with a reduction in seizure activity, a decrease in drug-seeking behavior, and an improvement in cognitive function.

Propriétés

IUPAC Name

N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c20-15-7-5-14(6-8-15)17-13-22(11-12-25-17)19(24)10-9-18(23)21-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKJDTWODQXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.